molecular formula C21H19ClN2O5S B2972356 2-methyl-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)benzamide CAS No. 1251681-09-0

2-methyl-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)benzamide

Cat. No. B2972356
CAS RN: 1251681-09-0
M. Wt: 446.9
InChI Key: JTKLPYLMHIZHRC-UHFFFAOYSA-N
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Description

“2-methyl-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)benzamide” is a compound that contains a 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole ring is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the condensation of appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride to undergo dehydrative cyclization .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse. For instance, the hydrazide derivative can undergo dehydrative cyclization in the presence of phosphorous oxychloride to yield N-((5-substituted-1,3,4-oxadiazol-2-yl)methyl) benzo[d]thiazol-2-amine .

Scientific Research Applications

Anticancer Activity

Research on compounds structurally related to 2-methyl-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)benzamide indicates a notable interest in their anticancer properties. For example, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against several cancer cell lines, showing moderate to excellent activity compared to the reference drug etoposide (Ravinaik et al., 2021). This study highlights the potential of oxadiazole derivatives as potent anticancer agents.

Chemical Properties and Synthesis

The synthesis and characterization of oxadiazole derivatives also play a significant role in scientific research, focusing on the chemical properties and potential applications of these compounds. For instance, the crystal structure of a closely related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined through spectral analysis and X-ray diffraction studies, providing valuable information on the molecular structure and stability (Sharma et al., 2016).

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives can vary depending on the specific compound and its biological target. For instance, 1,3,4-oxadiazole derivatives have been found to inhibit various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase, and many of the proteins that contribute to cancer cell proliferation .

Future Directions

The 1,3,4-oxadiazole scaffold has a wide variety of biological activities, particularly for cancer treatment. In the development of novel 1,3,4-oxadiazole-based drugs, structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds .

properties

IUPAC Name

methyl 4-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5S/c1-29-21(26)14-4-7-16(8-5-14)24-13-19(20(25)23-10-2-3-11-23)30(27,28)18-9-6-15(22)12-17(18)24/h4-9,12-13H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKLPYLMHIZHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)benzamide

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